(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine
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Overview
Description
(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine is a synthetic organic compound that features both pyrazine and pyridine rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine typically involves the condensation of pyrazine and pyridine derivatives with hydroxylamine. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure optimal reaction rates.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amines or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored for drug development. Its structure could be optimized for interactions with specific biological targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrazine and pyridine rings may facilitate binding to these targets, leading to various biological effects. Specific pathways and targets would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine: can be compared to other compounds with pyrazine or pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazine and pyridine rings, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H10N4O |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
(NZ)-N-(1-pyrazin-2-yl-2-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C11H10N4O/c16-15-10(11-8-12-5-6-14-11)7-9-3-1-2-4-13-9/h1-6,8,16H,7H2/b15-10- |
InChI Key |
MNPWBRAROBVJNJ-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C/C(=N/O)/C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=NC(=C1)CC(=NO)C2=NC=CN=C2 |
Origin of Product |
United States |
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